N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Overview
Description
N~1~-[2-(1-methyl-4-piperidinyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Warfare Agent Degradation
Research on the degradation products of chemical warfare agents (CWAs) provides insights into environmental and occupational health impacts. Compounds related to N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide might be studied within the context of CWAs degradation, given the relevance of piperidine and sulfonyl functional groups in various CWAs or their degradation processes (Munro et al., 1999).
Genetic Effects of Ethylating Agents
The study of ethylating agents like ethyl methanesulfonate (EMS) and their mutagenic effects across different genetic systems highlights the significance of understanding chemical interactions at the genetic level. Given the sulfonyl group present in N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide, research into similar compounds' genotoxicity could be relevant (Sega, 1984).
Environmental Safety of Surfactants
The environmental impact of surfactants and their fate in aquatic environments is a critical area of study. Research focusing on surfactants could provide insights into the environmental behavior of related compounds, including those with sulfonyl functionalities (Cowan-Ellsberry et al., 2014).
Ethylene Inhibition in Plants
Research on 1-methylcyclopropene, an inhibitor of ethylene action in plants, showcases the potential agricultural applications of compounds that interact with ethylene receptors or synthesis pathways. Given the structural complexity of N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide, similar research could explore its or related compounds' effects on plant physiology (Blankenship & Dole, 2003).
Pharmacokinetics and Pharmacodynamics
The detailed study of drug metabolism, as in the case of disulfiram, provides a framework for understanding how compounds like N1-[2-(1-methyl-4-piperidinyl)ethyl]-N2-(methylsulfonyl)-N2-phenylglycinamide might be metabolized and act within biological systems. Such research aids in predicting drug interactions, efficacy, and safety profiles (Johansson, 1992).
Properties
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-2-(N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19-12-9-15(10-13-19)8-11-18-17(21)14-20(24(2,22)23)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUIDAVBCFYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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